molecular formula C36H49NOP2S B6290317 [S(R)]-N-[(1S)-2-(diphenylphosphino)-1-[2-(dicyclohexylphosphanyl)phenyl]ethyl]-2-methyl-2-propanesulfinamide, 95% CAS No. 2565792-85-8

[S(R)]-N-[(1S)-2-(diphenylphosphino)-1-[2-(dicyclohexylphosphanyl)phenyl]ethyl]-2-methyl-2-propanesulfinamide, 95%

Cat. No. B6290317
CAS RN: 2565792-85-8
M. Wt: 605.8 g/mol
InChI Key: NSZNZJQIBJWIOZ-CZNWIGJESA-N
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Description

[S®]-N-[(1S)-2-(diphenylphosphino)-1-[2-(dicyclohexylphosphanyl)phenyl]ethyl]-2-methyl-2-propanesulfinamide is a chemical compound offered by various chemical suppliers . The molecular formula of the compound is C37H51NOP2S and it has a molecular weight of 619.82 .

Scientific Research Applications

Catalysis and Organic Synthesis

Chiral Ligands for Asymmetric Catalysis : This compound, due to its chiral centers and phosphine groups, is used as a ligand in asymmetric catalysis, enabling the synthesis of enantioenriched molecules. Such ligands are crucial for producing compounds with high enantiomeric excess, which is vital for the pharmaceutical industry and materials science. For example, Zhu et al. (2019) designed a new allylnickel(II) complex using chiral phosphine for the polymerization of chiral allene derivative monomers in a living/controlled manner, indicating selective polymerization based on the chirality of monomers (Zhu, Luo, & Wu, 2019).

Ethylene Oligomerization : Nickel complexes with this compound as a ligand have been explored for their ability to catalyze ethylene oligomerization, which is a critical process for producing a variety of industrial chemicals. The ligand's architecture influences the activity and selectivity of the nickel catalysts, with research indicating its potential to enhance ethylene polymerization efficiency and selectivity towards specific oligomers. Speiser, Braunstein, and Saussine (2004) discussed the synthesis of new nickel complexes bearing phosphinopyridine ligands for catalytic ethylene oligomerization, showcasing the influence of ligand structure on catalytic behavior (Speiser, Braunstein, & Saussine, 2004).

Synthetic Routes and Ligand Design : The intricate design and functionality of this compound make it a subject of research for developing novel synthetic routes and ligand designs. Its use in creating complex metalloorganic frameworks and catalysts highlights its versatility and applicability in advancing synthetic methodologies. For instance, Woo et al. (2000) explored chiral palladium(II)-bis(trichlorosilyl) complexes for asymmetric hydrosilylation of olefins, demonstrating the structural and electronic influence of ligands on catalytic outcomes (Woo, Pioda, Rothlisberger, & Togni, 2000).

properties

IUPAC Name

(R)-N-[(1S)-1-(2-dicyclohexylphosphanylphenyl)-2-diphenylphosphanylethyl]-2-methylpropane-2-sulfinamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C36H49NOP2S/c1-36(2,3)41(38)37-34(28-39(29-18-8-4-9-19-29)30-20-10-5-11-21-30)33-26-16-17-27-35(33)40(31-22-12-6-13-23-31)32-24-14-7-15-25-32/h4-5,8-11,16-21,26-27,31-32,34,37H,6-7,12-15,22-25,28H2,1-3H3/t34-,41-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NSZNZJQIBJWIOZ-CZNWIGJESA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)S(=O)NC(CP(C1=CC=CC=C1)C2=CC=CC=C2)C3=CC=CC=C3P(C4CCCCC4)C5CCCCC5
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)[S@@](=O)N[C@H](CP(C1=CC=CC=C1)C2=CC=CC=C2)C3=CC=CC=C3P(C4CCCCC4)C5CCCCC5
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C36H49NOP2S
Details Computed by PubChem 2.1 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

605.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

[S(R)]-N-[(1S)-2-(diphenylphosphino)-1-[2-(dicyclohexylphosphanyl)phenyl]ethyl]-2-methyl-2-propanesulfinamide, 95%

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